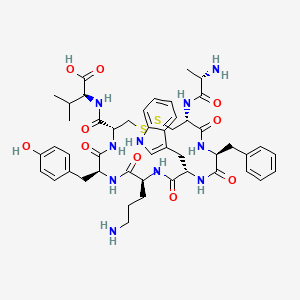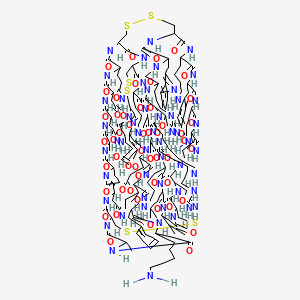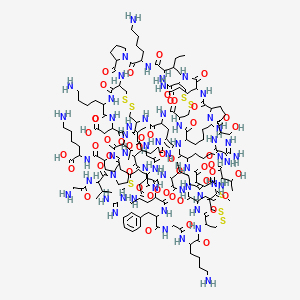
Human β-CGRP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Human β-CGRP (Calcitonin Gene-Related Peptide) is a member of the calcitonin family of peptides, which also includes calcitonin, amylin, adrenomedullin, adrenomedullin 2, and calcitonin-receptor-stimulating peptide . It is a potent peptide vasodilator and can function in the transmission of nociception . In humans, β-CGRP differs from α-CGRP by three amino acids and is encoded in a separate, nearby gene .
Synthesis Analysis
CGRP is produced in both peripheral and central neurons . It is derived mainly from the cell bodies of motor neurons when synthesized in the ventral horn of the spinal cord and may contribute to the regeneration of nervous tissue after injury . Cardiac fibroblasts can synthesize and secrete CGRP . Activating TRPA1 with a specific agonist promoted the synthesis and secretion of CGRP .
Molecular Structure Analysis
Human CGRP exists in α and β forms, which share 94% structural similarity . β-CGRP is transcribed from a separate CALCB gene . β-CGRP contains a disulphide bridge at the N-terminus, a C-terminal phenylalanine amide important for immune recognition, and an a-helix between residues 8 and 18 .
Chemical Reactions Analysis
CGRP acts via the complex of calcitonin-receptor-like receptor (CRLR) and receptor-activity-modifying protein (RAMP), with IC50s of 1 nM and 300 nM for CRLR/RAMP1 and CRLR/RAMP2 in cells . CGRP is a potent vasodilator and also shows pro- and anti-inflammatory activity .
Physical And Chemical Properties Analysis
The molecular formula of β-CGRP is C164H268F3N51O50S3 and its molecular weight is 3907.38 . It appears as a white to off-white solid .
Scientific Research Applications
Vasodilatory Effects
Human β-CGRP has been identified as a potent vasodilator in the coronary vasculature. In studies, it has shown significant effects in causing dose-dependent falls in perfusion pressure, indicating its role in cardiovascular regulation. For instance, human β-CGRP was more potent than rat α-CGRP and human α-CGRP in evoking falls in perfusion pressure in rat hearts (Holman, Craig, & Marshall, 1986). Additionally, it has been observed to have regional hemodynamic effects, causing dose-dependent falls in mean arterial blood pressure accompanied by vasodilatations in specific body regions (Gardiner, Compton, & Bennett, 1989).
Effects on Bone Metabolism
CGRP, including its β-isoform, has been shown to play a role in bone metabolism. Research indicates that it inhibits bone resorption and is involved in the regulation of bone cell activity. For example, in ovariectomized rats, CGRP inhibited bone resorption, although it was less efficient than calcitonin in preventing bone loss (Valentijn et al., 1997). Additionally, it has been observed that CGRP can inhibit apoptosis in human osteoblasts, suggesting its anabolic action on bone cells (Mrak et al., 2010).
Role in Migraine Pathophysiology
CGRP has been implicated in migraine pathophysiology, particularly in inducing migraine-like attacks. Intravenous infusion of CGRP has been shown to trigger migraine-like attacks in patients with migraine, highlighting its potential role in migraine triggers and treatments (Hansen et al., 2010).
Mechanism of Action
CGRP acts via the complex of calcitonin-receptor-like receptor (CRLR) and receptor-activity-modifying protein (RAMP), with IC50s of 1 nM and 300 nM for CRLR/RAMP1 and CRLR/RAMP2 in cells . It is a potent peptide vasodilator and can function in the transmission of nociception . In the heart, CGRP acts as a chronotrope by increasing heart rate .
Future Directions
CGRP has been suggested as a cardioprotective, endogenous mediator released under stress to help preserve cardiovascular function . With the recent developments of various CGRP-targeted pharmacotherapies, in the form of CGRP antibodies/antagonists as well as a CGRP analog, CGRP is being discussed as a novel target in various cardiovascular diseases .
properties
CAS RN |
101462-82-2 |
|---|---|
Molecular Formula |
C₁₆₂H₂₆₇N₅₁O₄₈S₃ |
Molecular Weight |
3793.41 |
sequence |
One Letter Code: ACNTATCVTHRLAGLLSRSGGMVKSNFVPTNVGSKAF-NH2(Disulfide bridge: Cys2-Cys7) |
synonyms |
Human β-CGRP; CGRP-II (Human) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)






![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)
